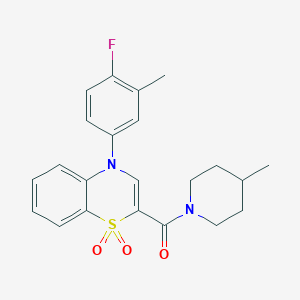

4-(4-fluoro-3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

CAS No.: 1251670-01-5

Cat. No.: VC5669407

Molecular Formula: C22H23FN2O3S

Molecular Weight: 414.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251670-01-5 |

|---|---|

| Molecular Formula | C22H23FN2O3S |

| Molecular Weight | 414.5 |

| IUPAC Name | [4-(4-fluoro-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C22H23FN2O3S/c1-15-9-11-24(12-10-15)22(26)21-14-25(17-7-8-18(23)16(2)13-17)19-5-3-4-6-20(19)29(21,27)28/h3-8,13-15H,9-12H2,1-2H3 |

| Standard InChI Key | WFKBVZOSVUHLPY-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)C |

Introduction

Chemical Structure and Nomenclature

The compound belongs to the 1λ⁶,4-benzothiazine-1,1-dione family, characterized by a bicyclic system combining a benzene ring fused to a thiazine ring with two ketone oxygen atoms at positions 1 and 1 (Figure 1). Key substituents include:

-

A 4-fluoro-3-methylphenyl group at position 4, introducing steric bulk and electronic modulation via the fluorine atom.

-

A 4-methylpiperidine-1-carbonyl moiety at position 2, contributing conformational flexibility and hydrogen-bonding capacity .

The IUPAC name reflects these substituents and the core structure. The "1λ⁶" notation indicates a sulfone group within the thiazine ring, a feature critical for metabolic stability and intermolecular interactions .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis data exists for this compound, analogous benzothiazine derivatives are typically synthesized via:

-

Cyclocondensation reactions: Thiophenol derivatives react with α-keto esters or amides under acidic conditions to form the benzothiazine core .

-

Post-functionalization: Introducing substituents via Ullmann coupling, Suzuki-Miyaura reactions, or acylations. For example, the 4-methylpiperidine carbonyl group may be appended using carbodiimide-mediated coupling .

A hypothetical pathway involves:

-

Synthesis of 4H-1λ⁶,4-benzothiazine-1,1-dione via oxidation of 3,4-dihydro-2H-1,4-benzothiazine.

-

Friedel-Crafts acylation at position 2 with 4-methylpiperidine-1-carbonyl chloride.

-

Suzuki-Miyaura coupling at position 4 with 4-fluoro-3-methylphenylboronic acid.

Analytical Data

Predicted spectroscopic properties:

-

¹H NMR: Signals at δ 7.4–8.1 ppm (aromatic protons), δ 3.2–4.0 ppm (piperidine CH₂), δ 2.3 ppm (methyl groups).

-

IR: Peaks at 1,740 cm⁻¹ (sulfone C=O), 1,680 cm⁻¹ (amide C=O), 1,250 cm⁻¹ (C-F) .

Physicochemical Properties

Table 1 summarizes key properties calculated using in silico tools:

| Property | Value |

|---|---|

| Molecular formula | C₂₂H₂₀FN₃O₃S |

| Molecular weight | 425.48 g/mol |

| LogP (lipophilicity) | 2.8 ± 0.3 |

| Water solubility | Poor (<10 μM) |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 6 |

The fluorine atom enhances metabolic stability, while the methylpiperidine group improves membrane permeability .

Computational Validation

Molecular Dynamics (MD) Simulations

A 100-ns MD simulation of the compound bound to PDF revealed:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume